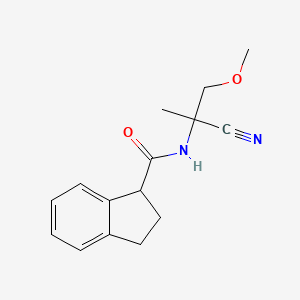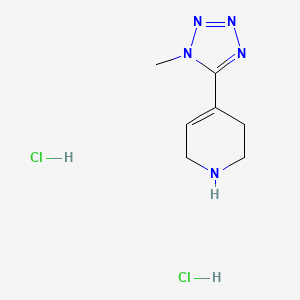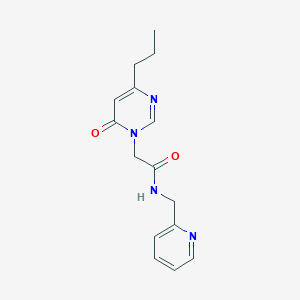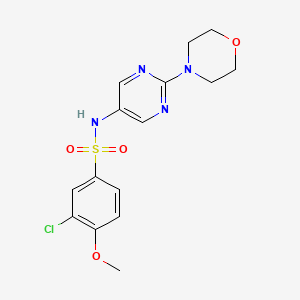
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide, also known as CMI-977, is a small molecule compound that has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of many inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of tissue damage and inflammation, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide in lab experiments is that it has been shown to be effective in reducing inflammation and tissue damage in animal models of inflammatory diseases. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have broader therapeutic applications. Another area of interest is the study of the long-term effects of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide on immune function and inflammation, as well as its potential use in combination with other anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyano-1-methoxypropane in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been studied for its potential use in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. In preclinical studies, N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to reduce inflammation and tissue damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(9-16,10-19-2)17-14(18)13-8-7-11-5-3-4-6-12(11)13/h3-6,13H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTAUCVYNUTQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2,3-dihydro-1H-indene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)


![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)